molecular formula C19H15N3O6S B15011200 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate

2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B15011200
M. Wt: 413.4 g/mol
InChI Key: YUKBJLDBEOXWEE-RUDMXATFSA-N
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Description

[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is a complex organic compound that features a benzothiazole ring, a carbamoyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Introduction of the Carbamoyl Group: The benzothiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Esterification: The final step involves the esterification of the carbamoyl-substituted benzothiazole with (2E)-3-(4-nitrophenyl)prop-2-enoic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

    Oxidation: Products may include benzothiazole derivatives with oxidized methoxy or nitro groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, aiding in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Fluorescent Probes: The benzothiazole ring can be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or proteins, while the carbamoyl and nitrophenyl groups can form hydrogen bonds or electrostatic interactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE
  • [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE

Uniqueness

[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions or reactivity profiles.

Properties

Molecular Formula

C19H15N3O6S

Molecular Weight

413.4 g/mol

IUPAC Name

[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C19H15N3O6S/c1-27-14-7-8-15-16(10-14)29-19(20-15)21-17(23)11-28-18(24)9-4-12-2-5-13(6-3-12)22(25)26/h2-10H,11H2,1H3,(H,20,21,23)/b9-4+

InChI Key

YUKBJLDBEOXWEE-RUDMXATFSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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